molecular formula C16H10N2O5 B12335918 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione

2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B12335918
M. Wt: 310.26 g/mol
InChI Key: YBSQWUGAQJALJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H10N2O5/c19-14(10-4-3-5-11(8-10)18(22)23)9-17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2

InChI Key

YBSQWUGAQJALJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as ion channels and receptors, in the central nervous system. These interactions can modulate neuronal activity and reduce the occurrence of seizures .

Comparison with Similar Compounds

2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:

These comparisons highlight the unique chemical and biological properties of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione, making it a valuable compound for further research and development.

Biological Activity

2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione, also known as a synthetic organic compound with the CAS number 861379-38-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H10N2O4\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{O}_{4}

Key properties include:

  • Molecular Weight : 270.24 g/mol
  • Melting Point : Predicted to be around 483.4 ± 25.0 °C
  • Density : Approximately 1.467 g/cm³
  • pKa : -2.58 ± 0.20

Biological Activity Overview

The biological activity of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines. The following sections summarize key findings from recent studies.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT29). The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.0
HT298.7
MDA-MB-2316.5

The compound's mechanism involves:

  • Tubulin Destabilization : It binds to tubulin, preventing its polymerization into microtubules, which is critical for mitosis.
  • Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

Studies on SAR indicate that modifications to the nitrophenyl group significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups enhances potency.
  • Alterations in the isoindoline core can lead to variations in cytotoxicity profiles.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In one study, treatment with varying doses resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with notable morphological changes indicative of apoptosis.
  • Another investigation reported synergistic effects when combined with existing chemotherapeutic agents, suggesting potential for combination therapy strategies.

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